molecular formula C8H10ClF2N B13477321 5-Ethyl-2,4-difluoroaniline hydrochloride

5-Ethyl-2,4-difluoroaniline hydrochloride

Cat. No.: B13477321
M. Wt: 193.62 g/mol
InChI Key: WRFAAYLFZBGUBZ-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-difluoroaniline hydrochloride is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of ethyl and difluoro substituents on the aniline ring, along with a hydrochloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,4-difluoroaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 5-ethyl-2,4-difluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group, forming 5-ethyl-2,4-difluoroaniline.

    Hydrochloride Formation: The final step involves the reaction of 5-ethyl-2,4-difluoroaniline with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-difluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-Ethyl-2,4-difluoroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-difluoroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Lacks the ethyl substituent, leading to different chemical properties and reactivity.

    5-Ethyl-2,4-dichloroaniline: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.

Uniqueness

5-Ethyl-2,4-difluoroaniline hydrochloride is unique due to the presence of both ethyl and difluoro substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10ClF2N

Molecular Weight

193.62 g/mol

IUPAC Name

5-ethyl-2,4-difluoroaniline;hydrochloride

InChI

InChI=1S/C8H9F2N.ClH/c1-2-5-3-8(11)7(10)4-6(5)9;/h3-4H,2,11H2,1H3;1H

InChI Key

WRFAAYLFZBGUBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)F)N.Cl

Origin of Product

United States

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